Methyl 2-amino-3-methoxy-2-methylpropanoate

Catalog No.
S871647
CAS No.
954214-16-5
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-methoxy-2-methylpropanoate

CAS Number

954214-16-5

Product Name

Methyl 2-amino-3-methoxy-2-methylpropanoate

IUPAC Name

methyl 2-amino-3-methoxy-2-methylpropanoate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3

InChI Key

DCTDZOZFFDUTRP-UHFFFAOYSA-N

SMILES

CC(COC)(C(=O)OC)N

Canonical SMILES

CC(COC)(C(=O)OC)N

Methyl 2-amino-3-methoxy-2-methylpropanoate is a chemical compound characterized by the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol. It is recognized for its structural features, including an amino group, methoxy group, and a branched propanoate backbone. This compound is often utilized as a building block in organic synthesis and has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can undergo oxidation to yield corresponding oxo derivatives, employing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester functional group into an alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with halides or other electrophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor for more complex molecules .

Research indicates that methyl 2-amino-3-methoxy-2-methylpropanoate exhibits significant biological activity. It interacts with various enzymes and proteins, particularly serine proteases, leading to enzyme inhibition through covalent bond formation at the active site. This interaction suggests potential therapeutic applications, particularly in modulating metabolic pathways and influencing cellular processes such as signaling and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which plays crucial roles in cell proliferation and differentiation .

The synthesis of methyl 2-amino-3-methoxy-2-methylpropanoate can be achieved through several methods:

  • Esterification of Serine Derivatives: A common method involves esterifying serine derivatives using methanol and a strong acid catalyst like sulfuric acid.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification techniques such as distillation and crystallization are used to isolate the compound in high purity .

Methyl 2-amino-3-methoxy-2-methylpropanoate finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
  • Medicine: Ongoing research explores its potential therapeutic applications, including drug development.
  • Industry: It is utilized in producing chemical intermediates and specialty chemicals .

Studies on methyl 2-amino-3-methoxy-2-methylpropanoate have focused on its biochemical interactions. The compound's ability to modulate enzyme activity suggests it could be valuable in therapeutic contexts. For example, its interaction with serine proteases may lead to insights into designing inhibitors for specific therapeutic targets. Additionally, its influence on cellular signaling pathways indicates potential roles in cancer research and metabolic disorders .

Methyl 2-amino-3-methoxy-2-methylpropanoate shares structural similarities with various compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxy-3-methoxy-2-methylpropanoateC6H12O4Contains a hydroxyl group; involved in different synthesis reactions .
Methyl 2-amino-3-hydroxy-2-methylpropanoateC5H11NO3Features a hydroxyl group instead of methoxy; has potential biological activity .
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoateC12H17NO4Contains an ethyl group; structurally distinct yet functionally relevant .

Uniqueness

Methyl 2-amino-3-methoxy-2-methylpropanoate is unique due to its specific combination of functional groups (amino and methoxy) within a branched propanoate structure, which enhances its reactivity and potential interactions with biological systems compared to other similar compounds. Its specific interactions with serine proteases also set it apart from related compounds that may not exhibit such targeted enzymatic effects .

The synthesis of methyl 2-amino-3-methoxy-2-methylpropanoate through esterification routes from serine derivatives represents a fundamental approach in amino acid ester chemistry [1]. Serine derivatives serve as versatile starting materials due to their inherent hydroxyl functionality, which can be readily modified to introduce the methoxy group characteristic of the target compound [2].

The classical Fischer esterification method remains the most widely employed approach for converting serine derivatives to their corresponding methyl esters [3]. This process involves the reaction of the amino acid with methanol in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid [4]. The reaction proceeds through nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid group, followed by elimination of water to form the ester linkage [5].

Recent investigations have demonstrated that the esterification of serine derivatives can be achieved under mild conditions using trimethylchlorosilane in methanol [4]. This methodology offers several advantages over traditional approaches, including reduced reaction times and minimized racemization of the amino acid center [4]. The trimethylchlorosilane method typically yields amino acid methyl ester hydrochlorides in good to excellent yields ranging from 80 to 95 percent [4].

The conversion of serine to methyl 2-amino-3-methoxy-2-methylpropanoate requires additional synthetic transformations beyond simple esterification [6]. The hydroxyl group of serine must be converted to a methoxy group through methylation reactions, while the introduction of the additional methyl group at the alpha-carbon necessitates alkylation procedures [6]. These transformations can be accomplished through established organic synthesis protocols, including the use of methyl iodide for methylation and appropriate alkylating agents for carbon-carbon bond formation [1].

Specialized esterification conditions have been developed for amino acids containing sensitive functional groups [7]. The use of benzyl alcohol and para-toluenesulfonic acid in refluxing water-azeotroping solvents has proven effective for problematic amino acid substrates [7]. Green solvents such as 2-methyltetrahydrofuran have emerged as environmentally benign alternatives to traditional chlorinated solvents, providing excellent yields while maintaining enantiomeric purity [7].

Catalytic Approaches for Asymmetric Synthesis

Asymmetric catalytic methodologies for the synthesis of methyl 2-amino-3-methoxy-2-methylpropanoate have gained significant attention due to their ability to control stereochemistry and produce enantiomerically pure products [8] [9]. These approaches leverage transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity in amino acid ester formation [10].

Palladium-catalyzed asymmetric synthesis represents one of the most successful approaches for amino acid ester preparation [9] [11]. The use of tartaric acid-derived chiral diphosphine ligands in palladium-catalyzed nitrogen-allylation reactions has demonstrated exceptional levels of enantioselectivity, with enantiomeric excesses exceeding 95 percent in many cases [9]. These catalytic systems exhibit remarkable substrate tolerance and can accommodate various amino acid ester substrates while maintaining high stereochemical control [9].

Rhodium-catalyzed asymmetric hydrogenation has proven highly effective for the synthesis of beta-amino acids and their esters [12]. The use of chiral rhodium complexes with specialized ligands enables the selective reduction of dehydroamino acid precursors to yield the corresponding amino acid esters with excellent enantioselectivities [12]. This methodology is particularly valuable for accessing non-natural amino acid structures that are difficult to obtain through traditional synthetic routes [12].

Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of amino acid esters [8] [10]. The design of catalysts derived from chiral 1,1'-bi-2-naphthol aldehyde systems has enabled the direct asymmetric alpha-functionalization of nitrogen-unprotected glycine esters [10]. These catalytic systems operate through the formation of Schiff base intermediates, which undergo enantioselective transformations to yield the desired amino acid ester products [10].

Nickel-based chiral catalytic systems have demonstrated exceptional utility in the synthesis of tailor-made amino acids [13]. The use of chiral tridentate ligands in combination with nickel salts enables the preparation of alpha-disubstituted amino acid derivatives through alkylation reactions [13]. These systems achieve enantioselectivities exceeding 99 percent while maintaining high chemical yields [13].

The application of bismuth catalysis in amino acid ester synthesis represents a recent advancement in the field [14]. Bismuth pentavalent reagents facilitate the modular synthesis of alpha,alpha-diaryl alpha-amino esters through three-component reactions [14]. This methodology enables the formation of two bonds to the quaternary center in a single operation, providing efficient access to structurally diverse amino acid ester derivatives [14].

Solvent Effects and Reaction Kinetics

The influence of solvent systems on the esterification of amino acids and the formation of methyl 2-amino-3-methoxy-2-methylpropanoate has been extensively studied to optimize reaction conditions and improve synthetic efficiency [15] [16]. Solvent selection significantly impacts reaction rates, product yields, and the overall success of the esterification process [15].

Polar protic solvents, particularly methanol, serve as both solvent and reactant in amino acid esterification reactions [15] [16]. The dielectric constant of the solvent system plays a crucial role in determining reaction kinetics, with higher dielectric constants generally facilitating faster reaction rates [17]. Methanol, with a dielectric constant of 32.7, provides optimal conditions for most amino acid esterification reactions [17].

Temperature effects on reaction kinetics have been systematically investigated across various solvent systems [15] [16]. Sulfuric acid-catalyzed esterification reactions reach maximum efficiency at temperatures around 70 degrees Celsius, with significant acceleration observed compared to room temperature conditions [15] [16]. The optimal reaction temperature represents a balance between increased reaction rate and prevention of side reactions such as racemization or decomposition [15].

Thin film reaction conditions have demonstrated remarkable enhancement in esterification efficiency compared to bulk solution reactions [15] [16]. The fast evaporation of solvent mixtures from thin films formed by electrospray ionization microdroplet deposition accelerates the esterification reaction of amino acids [15] [16]. This acceleration effect is attributed to the concentrated reaction environment and enhanced molecular interactions within the confined volume [15] [16].

The choice of acid catalyst significantly influences both reaction kinetics and product selectivity [15] [16]. Sulfuric acid demonstrates superior catalytic activity compared to hydrochloric acid or nitric acid under identical reaction conditions [15] [16]. This enhanced activity is attributed to the unique mechanism of sulfuric acid catalysis, which involves both protonation of the carboxyl group and potential alkylation through in situ generated sulfate esters [15].

Reaction kinetic studies have revealed that aromatic amino acids, including those with methoxy substituents, exhibit faster esterification rates compared to aliphatic amino acids [15] [16]. This enhanced reactivity is attributed to the electron-withdrawing effects of aromatic substituents, which activate the carboxyl group toward nucleophilic attack by the alcohol [15] [16].

The kinetics of amino acid ester hydrolysis, the reverse reaction of esterification, have been characterized to understand reaction equilibria and stability [18] [19]. Base hydrolysis rates are approximately three orders of magnitude faster for protonated amino acid esters compared to their unprotonated counterparts [19]. This dramatic rate enhancement is attributed to the increased electrophilicity of the carbonyl carbon in protonated species [19].

Purification Strategies and Yield Optimization

The purification of methyl 2-amino-3-methoxy-2-methylpropanoate requires specialized strategies that account for the amphiphilic nature of amino acid esters and their tendency to form hydrogen bonds [20] [21]. Effective purification methods are essential for obtaining high-purity products suitable for research and synthetic applications [20].

Crystallization techniques represent the most widely employed purification strategy for amino acid esters [21] [22]. The addition of surfactants during crystallization significantly improves crystal morphology and facilitates solid-liquid separation [21]. Optimal surfactant concentrations range from 500 to 5000 parts per million based on the weight of amino acid in solution [21]. This approach enhances the hydrophobic properties of amino acid crystals, promoting stable suspension states and enabling continuous substrate supply to crystal surfaces [21].

Recrystallization from aqueous organic acid solutions provides an effective method for purifying amino acid derivatives [22]. Acetic acid solutions with concentrations ranging from 5 to 15 percent by weight offer optimal conditions for recrystallization [22]. The amount of aqueous acetic acid should be 3 to 5 times the weight of the crude amino acid to ensure complete dissolution and effective purification [22].

Column chromatography techniques have been adapted for amino acid ester purification using specialized stationary phases [20] [23]. Ion-exchange chromatography is particularly effective due to the zwitterionic nature of amino acid esters [23]. The separation is achieved through differential binding to negatively charged resin sites, with elution accomplished by systematic pH and salt concentration gradients [23].

Liquid chromatographic isolation methods have been developed for the separation and purification of individual amino acid esters [20]. High-performance liquid chromatography coupled with charged aerosol detection enables baseline separation of amino acid ester mixtures [20]. The use of reversed-phase columns combined with mixed-mode ion-exchange systems provides comprehensive purification capabilities [20].

Yield optimization strategies focus on minimizing side reactions and maximizing product recovery [4] [24]. The protection of amino groups during esterification reactions prevents unwanted cyclization reactions that can reduce yields [24]. Fluorenylmethyloxycarbonyl protection combined with calcium iodide-mediated hydrolysis conditions enables selective ester formation while preserving protecting group integrity [24].

Temperature control during purification processes is critical for maintaining product stability and preventing decomposition [25]. Amino acid esters exhibit varying thermal stabilities depending on their side chain structures, with proline derivatives showing the lowest stability [25]. Storage conditions should maintain temperatures below 4 degrees Celsius to minimize hydrolytic degradation [25].

The use of green chemistry principles in purification processes has led to the development of environmentally benign methods [24]. Calcium iodide and sodium hydroxide systems in acetone provide effective hydrolysis conditions while avoiding toxic organotin reagents and chlorinated solvents [24]. These methods achieve high conversion yields while maintaining stereochemical integrity [24].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of methyl 2-amino-3-methoxy-2-methylpropanoate. The compound exhibits characteristic spectral features that provide definitive identification of its molecular architecture and electronic environment [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of methyl 2-amino-3-methoxy-2-methylpropanoate displays several distinct resonance regions that correspond to the various proton environments within the molecule. The ester methyl protons (OCH₃) appear as a sharp singlet at δ 3.72 ppm, characteristic of protons adjacent to the electronegative ester oxygen atom [3] [4]. The methoxymethyl protons (CH₂OCH₃) resonate at δ 3.4-3.5 ppm as a singlet, reflecting the deshielding effect of the ether oxygen [1] [5].

The methoxy protons (OCH₃) exhibit a singlet at δ 3.38 ppm, while the amino methyl protons attached to the quaternary carbon appear at δ 1.42 ppm as a singlet, indicating their relative shielding compared to oxygen-bearing carbons [6] [7]. The amino protons (NH₂) typically appear as a broad singlet between δ 2.0-3.0 ppm, with the broadening resulting from rapid exchange with residual protic solvents and quadrupolar relaxation effects [6] [8].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides critical information regarding the carbon framework and electronic environment of the molecule. The ester carbonyl carbon (C=O) resonates in the characteristic range of δ 173-175 ppm, typical for aliphatic ester carbonyls [3] [4]. The quaternary carbon (C-2) appears at δ 58-62 ppm, reflecting the deshielding effects of the attached amino and ester functional groups [9] [5].

The methoxymethyl carbon (CH₂OCH₃) resonates at δ 75-78 ppm due to the substantial deshielding effect of the adjacent ether oxygen [10]. The methoxy carbon (OCH₃) appears at δ 59.2 ppm, while the ester methyl carbon shows characteristic absorption at δ 52.3 ppm [3]. The amino methyl carbon attached to the quaternary center resonates at δ 22-25 ppm, indicating minimal deshielding in this environment [4] [5].

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides essential information regarding the functional groups and molecular vibrations present in methyl 2-amino-3-methoxy-2-methylpropanoate. The vibrational spectrum exhibits characteristic absorption bands that enable identification of specific structural features [11] [12].

Primary Amine Vibrational Characteristics

The primary amino group displays characteristic N-H stretching vibrations in the 3350-3450 cm⁻¹ region, appearing as medium to strong intensity bands [11] [13]. These absorptions correspond to the antisymmetric and symmetric stretching modes of the NH₂ group. The N-H bending (scissoring) mode appears at 1580-1650 cm⁻¹ as a medium intensity band, while the N-H wagging vibration occurs at 800-900 cm⁻¹ with weak to medium intensity [12] [14].

Ester Functional Group Vibrations

The ester carbonyl group exhibits a very strong absorption band at 1720-1750 cm⁻¹, characteristic of the C=O stretching vibration [11] [12]. This frequency range is typical for aliphatic ester carbonyls and provides definitive confirmation of the ester functionality. The C-O stretching vibration of the ester group appears as a strong band at 1200-1300 cm⁻¹ [12] [15].

Aliphatic and Ether Vibrational Modes

The aliphatic C-H stretching vibrations appear as strong bands in the 2850-3000 cm⁻¹ region, corresponding to methyl and methylene C-H bonds [16] [14]. Methyl group deformation modes are observed at 1450-1480 cm⁻¹ with medium intensity. The methoxy ether linkage displays C-O stretching vibrations at 1050-1150 cm⁻¹ with medium to strong intensity [15] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of methyl 2-amino-3-methoxy-2-methylpropanoate reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation. The molecular ion [M]⁺ at m/z 147 appears with relatively low intensity (5-15%), typical for amino acid ester derivatives under electron impact ionization conditions [17] [18].

Primary Fragmentation Pathways

The most significant fragmentation occurs through alpha cleavage at the quaternary carbon center, producing fragments at m/z 88 [C₄H₁₀NO]⁺ with 40-60% relative intensity [19] [20]. Loss of the methyl radical from the quaternary carbon generates the [M-CH₃]⁺ fragment at m/z 132 (25-40% intensity), while loss of the methoxy radical produces [M-OCH₃]⁺ at m/z 116 (15-30% intensity) [21] [22].

McLafferty Rearrangement and Secondary Fragments

The compound undergoes McLafferty rearrangement, characteristic of ester functionalities, producing a significant fragment at m/z 74 [C₃H₈NO]⁺ with 60-85% relative intensity [23] [24]. This rearrangement involves gamma-hydrogen transfer to the carbonyl oxygen with concurrent beta-cleavage, eliminating a neutral alkene molecule [25] [26].

Additional fragments include m/z 59 [C₃H₇O]⁺ (30-50% intensity) corresponding to methoxypropyl fragments, m/z 45 [C₂H₅O]⁺ (70-90% intensity) representing ethoxy-like fragments, and m/z 30 [CH₂NH₂]⁺ (40-60% intensity) arising from amino methylene cation formation [27] [28].

X-ray Crystallographic Validation of Molecular Structure

X-ray crystallographic analysis provides definitive three-dimensional structural information for methyl 2-amino-3-methoxy-2-methylpropanoate, confirming molecular geometry, conformational preferences, and intermolecular interactions [29] [30].

Crystal System and Unit Cell Parameters

Based on structural data from related amino acid ester derivatives, methyl 2-amino-3-methoxy-2-methylpropanoate is expected to crystallize in either orthorhombic or monoclinic crystal systems [31] [32]. Common space groups for amino acid esters include P2₁2₁2₁ for orthorhombic systems or P2₁/c for monoclinic systems [33] [34].

Typical unit cell parameters for compounds of this molecular size range from a = 8.5-12.0 Å, b = 7.0-10.5 Å, and c = 12.0-16.0 Å, with unit cell volumes of 700-1400 ų [35] [36]. The calculated density typically ranges from 1.15-1.35 g/cm³, consistent with organic compounds containing heteroatoms [29] [37].

Molecular Conformation and Packing

The molecular conformation of methyl 2-amino-3-methoxy-2-methylpropanoate exhibits flexibility around the C-C and C-O bonds, with the molecule adopting extended or gauche conformations depending on crystal packing forces and intermolecular hydrogen bonding [32] [38]. The primary amino group participates in extensive hydrogen bonding networks, influencing both molecular conformation and crystal packing arrangements [35] [39].

The methoxymethyl side chain demonstrates conformational flexibility, with the CH₂-O bond adopting various rotational orientations to optimize van der Waals interactions and minimize steric hindrance [30] [40]. Intermolecular hydrogen bonds involving the amino group as donor and ester carbonyl or ether oxygen atoms as acceptors stabilize the crystal structure [34] [36].

XLogP3

-0.7

Sequence

X

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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